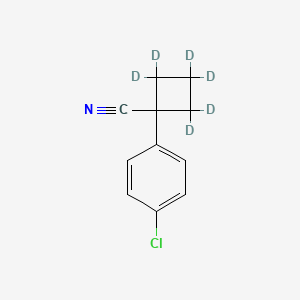

1-(4-Chlorophenyl)cyclobutanecarbonitrile-d6

Description

1-(4-Chlorophenyl)cyclobutane-d6 Carbonitrile (CAS: 1217114-23-2) is a deuterated derivative of 1-(4-chlorophenyl)cyclobutanecarbonitrile (CAS: 28049-61-8). Its molecular formula is C₁₁H₄D₆ClN, with a molecular weight of 197.69 g/mol . The compound features a cyclobutane ring substituted with a 4-chlorophenyl group and a carbonitrile functional group, where six hydrogen atoms are replaced with deuterium. This deuteration enhances its utility as a stable isotopic tracer in pharmacokinetic and metabolic studies .

Commercial availability and applications in pharmaceutical research are highlighted in catalogs and market reports, which also provide safety and handling guidelines for the non-deuterated form .

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-2,2,3,3,4,4-hexadeuteriocyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5H,1,6-7H2/i1D2,6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQONXPWVIZZJIL-SDLFAGIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C1([2H])[2H])(C#N)C2=CC=C(C=C2)Cl)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)cyclobutane-d6 Carbonitrile typically involves the deuteration of 1-(4-Chlorophenyl)cyclobutane Carbonitrile.

Industrial Production Methods

Industrial production of 1-(4-Chlorophenyl)cyclobutane-d6 Carbonitrile involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Chlorophenyl)cyclobutane-d6 Carbonitrile undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives .

Applications De Recherche Scientifique

1-(4-Chlorophenyl)cyclobutane-d6 Carbonitrile has a wide range of applications in scientific research, including:

Chemistry: Used as a reference standard in analytical chemistry and as a precursor in the synthesis of other compounds.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for its potential therapeutic properties and as a labeled compound in drug metabolism studies.

Industry: Utilized in the development of new materials and chemical processes

Mécanisme D'action

The mechanism of action of 1-(4-Chlorophenyl)cyclobutane-d6 Carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The deuterium atoms in the compound can influence its metabolic stability and pharmacokinetics, making it a valuable tool in drug development and research .

Comparaison Avec Des Composés Similaires

1-(4-Chlorophenyl)-1-cyclohexanecarbonitrile

1-(4-Chlorophenyl)-1-cyclobutanecarboxylic Acid

- Molecular Formula : C₁₁H₁₁ClO₂

- Molecular Weight : 210.65 g/mol

- Key Differences : The carbonitrile group is replaced by a carboxylic acid, significantly altering polarity and reactivity. This compound is commercially available but lacks reported pharmacological activity .

Functional Analogs

Chalcone Derivatives (e.g., (E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one)

- Structure : Features a 4-chlorophenyl group conjugated to an α,β-unsaturated ketone.

- Pharmacological Activity : Exhibits cytotoxic effects against MCF-7 breast cancer cells, with IC₅₀ values ranging from 22.41 to 1,484.75 µg/mL . Compound 4 (IC₅₀ = 22.41 µg/mL) shows the highest potency, attributed to the 3-bromophenyl and 4-isopropylphenyl substituents .

- Synthesis : Prepared via Claisen-Schmidt condensation under microwave irradiation (700 W, 800°C) .

1-Aryltriazole Carboxylic Acids (e.g., 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid)

- Structure : Combines a 4-chlorophenyl group with a triazole ring and trifluoromethyl substituent.

- Pharmacological Activity : Demonstrates antitumor activity against NCI-H522 lung cancer cells (growth inhibition = 68.09%) and induces apoptosis in multiple cancer lines (MCF-7, HepG2) .

Activité Biologique

1-(4-Chlorophenyl)cyclobutane-d6 carbonitrile is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is a derivative of cyclobutane and features a chlorophenyl group, which may contribute to its pharmacological properties. Understanding its biological activity involves exploring its mechanisms of action, pharmacokinetics, and therapeutic applications.

Chemical Structure and Properties

The molecular structure of 1-(4-Chlorophenyl)cyclobutane-d6 carbonitrile can be represented as follows:

- IUPAC Name : 1-(4-Chlorophenyl)cyclobutane-d6 carbonitrile

- CAS Number : 1217114-23-2

- Molecular Formula : C10H8ClN

- Molecular Weight : 191.63 g/mol

The biological activity of 1-(4-Chlorophenyl)cyclobutane-d6 carbonitrile is primarily attributed to its interaction with various neurotransmitter receptors, particularly dopamine receptors.

Target Receptors

- Dopamine Receptors : This compound acts as an antagonist at dopamine D2 and D3 receptors, similar to other compounds derived from phenothiazine. This antagonism can lead to antiemetic effects, making it potentially useful in treating nausea and vomiting associated with various conditions.

Biochemical Pathways

- The metabolism of this compound involves liver amidases, which hydrolyze amide bonds, leading to the formation of metabolites that may exhibit distinct biological activities.

Pharmacokinetics

Pharmacokinetic studies indicate that 1-(4-Chlorophenyl)cyclobutane-d6 carbonitrile is rapidly metabolized in the human liver. The major metabolic pathway involves amidase enzymes, which convert the parent compound into active metabolites.

- Tmax (Time to Reach Maximum Concentration) : Approximately 2 hours post-administration.

- Bioavailability : The compound's bioavailability is influenced by its metabolic pathways, which differ from other D2 antagonists predominantly metabolized by cytochrome P450 enzymes.

Biological Activity and Therapeutic Applications

Research indicates that 1-(4-Chlorophenyl)cyclobutane-d6 carbonitrile exhibits several biological activities:

Antiemetic Effects

Due to its action on dopamine receptors, this compound may be effective in managing symptoms of nausea and vomiting, particularly in patients undergoing chemotherapy or experiencing motion sickness.

Neurological Implications

Studies suggest potential applications in treating neurodegenerative disorders due to its ability to modulate neurotransmitter systems. The compound's ability to cross the blood-brain barrier remains a subject of investigation.

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 1-(4-Chlorophenyl)cyclobutane-d6 Carbonitrile?

A common methodology involves nucleophilic substitution or cycloaddition reactions. For example, reacting 4-chlorobenzyl halides with deuterated cyclobutane precursors (e.g., cyclobutanecarbonitrile-d6) in the presence of a base like potassium carbonate and a polar aprotic solvent (e.g., DMF) under reflux. Isotopic labeling (deuteration) is typically achieved via exchange reactions using deuterated solvents (e.g., D₂O) or catalysts .

Q. How is this compound characterized to confirm its structure and isotopic purity?

Key techniques include:

- Melting Point (mp) : Compare with non-deuterated analogs (e.g., mp 50–52°C for 1-(4-Chlorophenyl)cyclopropanecarbonitrile ).

- NMR Spectroscopy : Use ¹H NMR to confirm the absence of proton signals in deuterated positions and ²H NMR for isotopic validation.

- Mass Spectrometry (MS) : High-resolution MS identifies the molecular ion peak (e.g., [M+H]⁺) and verifies the deuterium incorporation ratio (e.g., D6 labeling) .

Q. What safety protocols are critical for handling this compound?

Classified as a toxic substance (Category III) in some jurisdictions, requiring:

- Storage in inert, airtight containers under dry conditions.

- Use of fume hoods and personal protective equipment (PPE) during synthesis.

- Compliance with regulations for deuterated compounds (e.g., Japan’s "Chemical Substances Control Law" mandates documentation for first-class substances) .

Advanced Research Questions

Q. How does deuteration affect the compound’s reactivity in cross-coupling reactions?

Deuterium’s isotopic mass may alter kinetic isotope effects (KIE), slowing reaction rates in bond-breaking steps. For example, in Suzuki-Miyaura couplings, deuterated aryl halides show reduced reactivity compared to non-deuterated analogs. Researchers should optimize catalyst systems (e.g., Pd-based) and reaction temperatures to mitigate these effects .

Q. What advanced analytical methods resolve contradictions in reported physical properties (e.g., melting point)?

Discrepancies may arise from impurities or polymorphic forms. To address this:

Q. How can this compound serve as a stable isotopic tracer in metabolic studies?

Its deuterated cyclobutane core provides metabolic stability, making it suitable for:

- LC-MS/MS quantification in biological matrices (e.g., plasma) using deuterium as an internal standard.

- Isotope dilution assays to correct for matrix effects and ionization efficiency variations. Ensure deuterium incorporation does not interfere with metabolic pathways .

Methodological Notes

- Synthesis Optimization : Replace traditional solvents with deuterated analogs (e.g., DMF-d7) to minimize proton contamination during deuteration .

- Data Reproducibility : Always report solvent systems and purification methods (e.g., column chromatography vs. recrystallization) to enable cross-lab validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.